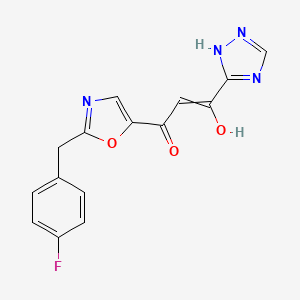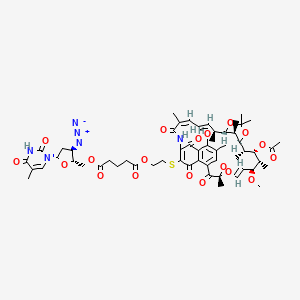
3-(O-5''-(3''-azido-3''-deoxythymidine)2'-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S is a complex organic compound that combines the properties of azidothymidine (AZT) and rifamycin S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S involves multiple steps. The key starting materials include azidothymidine and rifamycin S. The synthesis typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of rifamycin S are protected using isopropylidene groups.
Formation of Glutaryloxyethylthio Linker: A glutaryloxyethylthio linker is introduced to connect azidothymidine to rifamycin S.
Coupling Reaction: The azidothymidine derivative is coupled with the rifamycin S derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the azido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may yield amine derivatives with different pharmacological properties.
Scientific Research Applications
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S has several scientific research applications:
Chemistry: The compound is used in studies related to synthetic organic chemistry and reaction mechanisms.
Biology: It is used in biological studies to understand its interaction with cellular components and its effects on cellular processes.
Medicine: The compound is investigated for its potential antiviral and antibacterial properties, particularly against HIV and bacterial infections.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S involves its interaction with specific molecular targets:
Molecular Targets: The compound targets viral reverse transcriptase and bacterial RNA polymerase.
Pathways Involved: It inhibits the replication of viral and bacterial genetic material by interfering with the enzymes responsible for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
Rifamycin S: An antibiotic used to treat bacterial infections.
Uniqueness
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S combines the properties of both azidothymidine and rifamycin S, making it unique in its dual antiviral and antibacterial activity. This dual functionality makes it a promising candidate for the development of broad-spectrum therapeutic agents.
Properties
CAS No. |
191153-02-3 |
|---|---|
Molecular Formula |
C57H70N6O19S |
Molecular Weight |
1175.3 g/mol |
IUPAC Name |
1-O-[2-[[(7S,9E,11S,12R,13R,14R,15R,19S,20S,21E,23Z,32R)-13-acetyloxy-2-hydroxy-11-methoxy-3,7,12,14,17,17,20,24,32-nonamethyl-6,25,29,31-tetraoxo-8,16,18,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.115,19.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaen-28-yl]sulfanyl]ethyl] 5-O-[[(2R,3R,5S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] pentanedioate |
InChI |
InChI=1S/C57H70N6O19S/c1-26-15-13-16-27(2)53(71)59-43-45(68)41-40(46(69)51(43)83-22-21-75-38(65)17-14-18-39(66)76-25-36-34(61-62-58)23-37(79-36)63-24-28(3)54(72)60-55(63)73)42-50(30(5)44(41)67)82-57(11,52(42)70)77-20-19-35(74-12)29(4)48(78-33(8)64)32(7)49-31(6)47(26)80-56(9,10)81-49/h13,15-16,19-20,24,26,29,31-32,34-37,47-49,67H,14,17-18,21-23,25H2,1-12H3,(H,59,71)(H,60,72,73)/b15-13+,20-19+,27-16-/t26-,29+,31+,32-,34+,35-,36-,37-,47-,48+,49+,57-/m0/s1 |
InChI Key |
YXYCRJPUSBNQKZ-UNWIHDMNSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@H]5[C@@H]([C@H]1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCCC(=O)OC[C@H]6[C@@H](C[C@H](O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C5C(C1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCCC(=O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



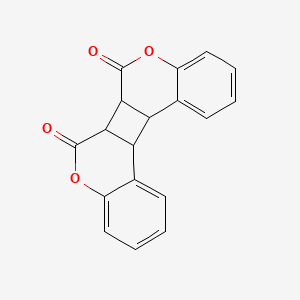
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)


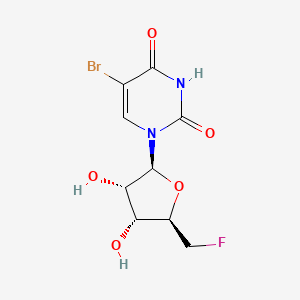
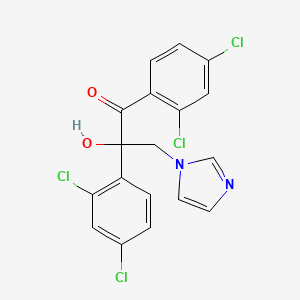
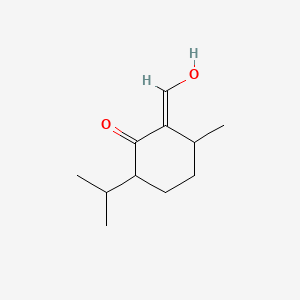
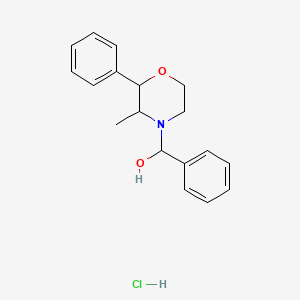
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
